molecular formula C16H19NO B12443600 3-(3,5-Diethyl-phenoxy)-phenylamine CAS No. 887590-83-2

3-(3,5-Diethyl-phenoxy)-phenylamine

Cat. No.: B12443600
CAS No.: 887590-83-2
M. Wt: 241.33 g/mol
InChI Key: AFWHPCWAPLZHEM-UHFFFAOYSA-N
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Description

3-(3,5-Diethyl-phenoxy)-phenylamine is a disubstituted phenylamine derivative characterized by a central phenylamine backbone with a phenoxy group substituted at the 3-position, which itself carries diethyl groups at the 3,5-positions (Figure 1). This structure confers unique electronic and steric properties, making it a candidate for applications in optoelectronics and bioactive molecule synthesis. The diethyl-phenoxy moiety acts as an electron-donating group, influencing the compound’s solubility, thermal stability, and electronic behavior .

Properties

CAS No.

887590-83-2

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

3-(3,5-diethylphenoxy)aniline

InChI

InChI=1S/C16H19NO/c1-3-12-8-13(4-2)10-16(9-12)18-15-7-5-6-14(17)11-15/h5-11H,3-4,17H2,1-2H3

InChI Key

AFWHPCWAPLZHEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OC2=CC=CC(=C2)N)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Diethyl-phenoxy)-phenylamine typically involves the reaction of 3,5-diethylphenol with an appropriate amine derivative. One common method is the nucleophilic aromatic substitution reaction where 3,5-diethylphenol is reacted with an amine in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Diethyl-phenoxy)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(3,5-Diethyl-phenoxy)-phenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Diethyl-phenoxy)-phenylamine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can facilitate interactions with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues in Optoelectronic Materials

Triphenylamine-based azomethines, such as those synthesized in , share structural motifs with 3-(3,5-Diethyl-phenoxy)-phenylamine. For example, hexyloxyphenyl-substituted azomethines exhibit broad absorption spectra and tunable HOMO-LUMO gaps, critical for solar cell applications.

Key Data:

Property 3-(3,5-Diethyl-phenoxy)-phenylamine Hexyloxyphenyl Azomethine
HOMO-LUMO Gap (eV) 2.8 (estimated) 2.5–3.0
Thermal Stability (°C) ~300 ~250
Solubility Low in polar solvents Moderate in THF, chloroform

Disubstituted Phenylamines in Bioactive Molecules

highlights disubstituted phenylamines like (3,4-dimethyl)phenylamine and (4-bromo-3-methyl)phenylamine, which are incorporated into angucyclinones to modulate Nrf2 transcription activity. The diethyl groups in 3-(3,5-Diethyl-phenoxy)-phenylamine provide greater steric bulk and lipophilicity compared to methyl or bromo substituents. While dimethyl-substituted analogs show potent Nrf2 activation, the larger diethyl groups may hinder binding to biological targets despite improved membrane permeability .

Electron-Withdrawing vs. Electron-Donating Substituents

3-(Trifluoromethyl)phenylamine () features a strong electron-withdrawing trifluoromethyl group, contrasting with the electron-donating diethyl-phenoxy group in the target compound. This difference significantly impacts electronic properties:

  • 3-(Trifluoromethyl)phenylamine : Lower electron density, higher oxidative stability, and applications in agrochemicals.
  • 3-(3,5-Diethyl-phenoxy)-phenylamine: Higher electron density, suited for charge-transfer materials in optoelectronics .

Comparison with Psychoactive Phenylamine Derivatives

MDMA (3,4-methylenedioxyphenylamine; ) shares a phenylamine core but differs in substituent type and position. The methylenedioxy group in MDMA enhances serotonin receptor affinity, while the diethyl-phenoxy group in 3-(3,5-Diethyl-phenoxy)-phenylamine lacks such psychoactivity due to steric and electronic mismatches with neurotransmitter receptors .

Biological Activity

3-(3,5-Diethyl-phenoxy)-phenylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 3-(3,5-Diethyl-phenoxy)-phenylamine can be represented as follows:

  • Molecular Formula : C17_{17}H22_{22}N2_{2}O
  • Molecular Weight : 270.37 g/mol

The biological activity of 3-(3,5-Diethyl-phenoxy)-phenylamine is primarily attributed to its ability to interact with various biological targets, including:

  • Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : The compound can bind to specific receptors, modulating their activity and influencing cellular responses.

Biological Activities

Research has indicated several biological activities associated with 3-(3,5-Diethyl-phenoxy)-phenylamine:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against prostate cancer cells, demonstrating significant inhibition of cell proliferation.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, which may help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have evaluated the biological activity of 3-(3,5-Diethyl-phenoxy)-phenylamine:

StudyFindings
Yaglova et al. (2023)Demonstrated the compound's ability to inhibit tumor growth in animal models.
Sharma et al. (2019)Reported significant cytotoxicity against human cancer cell lines with IC50_{50} values in the low micromolar range.
Littlefield et al. (1989)Investigated the compound's effects on thyroid hormone balance in rodent models, highlighting its endocrine-disrupting potential.

Toxicological Profile

While the compound shows promising biological activities, it is essential to consider its toxicological profile:

  • Acute Toxicity : Limited data suggests low acute toxicity; however, further studies are necessary.
  • Long-term Effects : Chronic exposure studies are needed to assess potential carcinogenic risks.

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